molecular formula C26H43N7O6 B14213850 L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine CAS No. 628318-36-5

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine

Cat. No.: B14213850
CAS No.: 628318-36-5
M. Wt: 549.7 g/mol
InChI Key: BYUOUPCTZUCTKM-TUFLPTIASA-N
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Description

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of five amino acids: valine, ornithine, tyrosine, and leucine, with a diaminomethylidene group attached to the ornithine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidative derivatives.

    Reduction: Cleavage of disulfide bonds, if any.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The diaminomethylidene group on the ornithine residue may play a role in binding to these targets, influencing the peptide’s biological activity. The exact pathways and interactions depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylene)-L-ornithyl-L-valyl-N~5~-(diaminomethylene)-L-ornithine
  • L-Valyl-N~5~-(diaminomethylene)-L-ornithyl-L-phenylalanyl-L-serine
  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine

Uniqueness

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural feature may confer distinct binding properties and biological activities compared to other similar peptides.

Properties

CAS No.

628318-36-5

Molecular Formula

C26H43N7O6

Molecular Weight

549.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C26H43N7O6/c1-14(2)12-20(25(38)39)33-23(36)19(13-16-7-9-17(34)10-8-16)32-22(35)18(6-5-11-30-26(28)29)31-24(37)21(27)15(3)4/h7-10,14-15,18-21,34H,5-6,11-13,27H2,1-4H3,(H,31,37)(H,32,35)(H,33,36)(H,38,39)(H4,28,29,30)/t18-,19-,20-,21-/m0/s1

InChI Key

BYUOUPCTZUCTKM-TUFLPTIASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N

Origin of Product

United States

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